Dibenzazepinone-d4

Catalog No.
S862142
CAS No.
1189706-86-2
M.F
C14H11NO
M. Wt
213.272
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzazepinone-d4

CAS Number

1189706-86-2

Product Name

Dibenzazepinone-d4

IUPAC Name

1,2,3,4-tetradeuterio-5,11-dihydrobenzo[b][1]benzazepin-6-one

Molecular Formula

C14H11NO

Molecular Weight

213.272

InChI

InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2/i1D,3D,5D,7D

InChI Key

VSZGCLXGCOECAY-DNZPNURCSA-N

SMILES

C1C2=CC=CC=C2NC3=CC=CC=C3C1=O

Synonyms

5,11-Dihydro-10H-dibenz[b,f]azepin-10-one-d4;

Medicinal Chemistry:

  • Dibenzazepinones have been studied for their potential therapeutic properties, including anxiolytic (anti-anxiety), antidepressant, and anticonvulsant effects. Studies suggest that dibenzazepinones may act by modulating the activity of neurotransmitters such as serotonin and dopamine in the brain []. However, further research is needed to determine the efficacy and safety of dibenzazepinones for these applications.

Neuroscience Research:

  • Dibenzazepinones have been used as probes to study the function of neurotransmitter receptors in the brain. By binding to specific receptors, dibenzazepinones can help researchers understand the mechanisms of action of these receptors and their role in various neurological processes [].

Material Science:

  • Dibenzazepinones have been explored for their potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their unique electronic properties make them promising candidates for these applications [].

Radiopharmaceutical Chemistry:

  • Dibenzazepinones can be labeled with radioactive isotopes to create radiopharmaceuticals for use in positron emission tomography (PET) imaging. PET scans allow researchers to study the function of various organs and tissues in the body, and dibenzazepinone-based radiopharmaceuticals could be used to image specific neurotransmitter receptors in the brain [].

Dibenzazepinone-d4 is a deuterated derivative of dibenzazepinone, characterized by its molecular formula C14H7D4NOC_{14}H_{7}D_{4}NO and a molecular weight of approximately 213.27 g/mol. This compound is notable for its unique structure, which includes a dibenzazepine framework—a bicyclic structure comprising two benzene rings fused to a seven-membered nitrogen-containing ring. The presence of deuterium atoms (D) in the structure enhances its utility in various research applications, particularly in studies involving metabolic pathways and pharmacokinetics due to the distinct isotopic labeling.

  • No current information exists regarding the specific mechanism of action of Dibenzazepinone-d4.
  • Dibenzazepine derivatives have been investigated for various biological activities, including acting on the central nervous system or exhibiting anticonvulsant properties. However, Dibenzazepinone-d4's specific effects remain unknown and require further research.
  • Safety information on Dibenzazepinone-d4 is not available.
  • Due to its structural similarity to dibenzazepine derivatives, it's advisable to handle it with caution in a well-ventilated laboratory using appropriate personal protective equipment until more information is available.

Limitations and Future Research

  • Research on Dibenzazepinone-d4 is limited.
  • Further studies are needed to explore its synthesis, physical and chemical properties, potential biological activities, and a detailed safety profile.
Typical of aromatic compounds and nitrogen-containing heterocycles:

  • Oxidation: This may lead to the formation of corresponding quinones or other oxidized derivatives.
  • Reduction: Reduction reactions could convert functional groups such as nitro or carbonyl groups into their respective amines or alcohols.
  • Substitution Reactions: Electrophilic aromatic substitution can occur, allowing for the introduction of various substituents onto the aromatic rings.

The specific conditions and reagents used can significantly influence the outcomes of these reactions, leading to diverse product profiles.

The synthesis of dibenzazepinone-d4 typically involves several key steps:

  • Starting Materials: The synthesis begins with appropriate precursors that contain the necessary aromatic and nitrogen functionalities.
  • Deuteration: The incorporation of deuterium can be achieved through various methods, including using deuterated solvents or reagents during critical steps of the reaction.
  • Cyclization: The formation of the dibenzazepine core usually involves cyclization reactions that create the fused ring system.
  • Purification: Final products are purified using techniques such as chromatography to ensure high purity and isotopic enrichment.

Industrial synthetic methods may employ continuous flow systems to optimize yield and efficiency while maintaining stringent quality control.

Dibenzazepinone-d4 has several applications across different fields:

  • Pharmaceutical Research: Its deuterated nature makes it suitable for pharmacokinetic studies, allowing researchers to trace metabolic pathways more accurately.
  • Proteomics: Used as a biochemical tool in proteomics research, aiding in the identification and quantification of proteins.
  • Chemical Biology: It serves as a valuable building block for synthesizing more complex molecules that may possess biological activity.

Interaction studies involving dibenzazepinone-d4 focus on its binding affinity with various biological targets, including enzymes and receptors. These studies help elucidate its potential therapeutic effects and mechanisms of action. The isotopic labeling allows for enhanced tracking in metabolic studies, providing insights into how this compound behaves within biological systems.

Dibenzazepinone-d4 shares structural similarities with several other compounds within the dibenzazepine class. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
DibenzazepinoneC14H11NONon-deuterated form, widely studied
N-Benzyl dibenzazepinoneC15H13NContains a benzyl group enhancing solubility
10-Hydroxy dibenzazepineC14H15NOHydroxyl group increases polarity

Uniqueness

Dibenzazepinone-d4 is unique due to its deuterated structure, which allows researchers to utilize it in isotopic labeling studies. This feature provides advantages in tracing metabolic pathways and understanding drug interactions at a molecular level, distinguishing it from non-deuterated analogs that lack this capability.

XLogP3

2.9

Wikipedia

(1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one

Dates

Last modified: 04-14-2024

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